Adamts-5-IN-3 -

Adamts-5-IN-3

Catalog Number: EVT-10963205
CAS Number:
Molecular Formula: C20H23Cl2N3O3
Molecular Weight: 424.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adamts-5-IN-3 is classified as a small molecule inhibitor designed specifically to target the active site or exosite of Adamts-5. Its development stems from the need to create selective inhibitors that can modulate the activity of this enzyme without affecting related metalloproteinases, thereby minimizing side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Adamts-5-IN-3 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are chosen based on their ability to form the desired molecular structure.
  2. Reaction Conditions: Various organic reactions such as coupling reactions, cyclization, and functional group modifications are employed under controlled conditions (temperature, pressure, solvent) to ensure high yield and purity.
  3. Purification: After synthesis, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the pure compound from unreacted materials and byproducts.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight.
Molecular Structure Analysis

Structure and Data

Adamts-5-IN-3 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Adamts-5 enzyme. The precise molecular formula and structural data can be derived from spectral analysis techniques. Key features include:

  • Core Structure: The backbone of Adamts-5-IN-3 typically includes aromatic rings or heterocycles that contribute to its binding affinity.
  • Functional Groups: Specific substituents are introduced to enhance solubility and selectivity towards Adamts-5.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Adamts-5-IN-3 include:

  1. Inhibition Mechanism: Adamts-5-IN-3 binds to the active site or exosite of Adamts-5, preventing substrate access and subsequent proteolytic activity.
  2. Selectivity Studies: Comparative studies with related metalloproteinases are conducted to assess the selectivity of Adamts-5-IN-3, often utilizing enzyme kinetics assays to measure inhibition constants such as IC50 values.
Mechanism of Action

Process and Data

The mechanism of action for Adamts-5-IN-3 involves:

  1. Binding Interaction: The compound interacts with specific residues in the active site of Adamts-5, leading to conformational changes that inhibit enzymatic activity.
  2. Kinetic Profiling: Detailed kinetic studies reveal how effectively Adamts-5-IN-3 inhibits substrate cleavage compared to other inhibitors.
  3. Molecular Dynamics Simulations: Computational modeling helps visualize the binding interactions and predict the stability of the inhibitor-enzyme complex.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adamts-5-IN-3 exhibits several notable physical and chemical properties:

  1. Solubility: Typically soluble in organic solvents; solubility in aqueous media may vary depending on functional groups.
  2. Stability: Stability under physiological conditions is crucial for its potential therapeutic use; studies often assess degradation rates in biological environments.
  3. Molecular Weight: The molecular weight is determined during characterization, which influences pharmacokinetic properties.
Applications

Scientific Uses

Adamts-5-IN-3 has potential applications in various scientific fields:

  1. Therapeutic Development: It serves as a lead compound for developing drugs aimed at treating osteoarthritis and other degenerative diseases associated with extracellular matrix degradation.
  2. Biochemical Research: Researchers utilize Adamts-5-IN-3 in studies focused on understanding the role of metalloproteinases in disease processes.
  3. Drug Screening: It can be employed in high-throughput screening assays to identify additional inhibitors or modulators of Adamts enzymes.
Introduction: Rationale for ADAMTS-5 Inhibition in Osteoarthritis Pathobiology

ADAMTS-5 as the Primary Aggrecanase in Cartilage Extracellular Matrix Degradation

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a zinc-dependent metalloproteinase identified as the predominant aggrecan-degrading enzyme in human osteoarthritis. Aggrecan, a critical proteoglycan in articular cartilage, provides compressive resistance through its glycosaminoglycan chains. The interglobular domain of aggrecan is selectively cleaved by ADAMTS-5 at the glutamate392–alanine393 bond (Glu392–Ala393), leading to irreversible loss of cartilage structural integrity [1] [5]. While multiple aggrecanases exist, genetic ablation studies demonstrate that ADAMTS-5 accounts for approximately 85% of aggrecanolysis in pathological conditions, exceeding the contribution of ADAMTS-4 [4] [5]. Structural analysis reveals that ADAMTS-5 contains a catalytic metalloproteinase domain and ancillary domains (disintegrin-like, thrombospondin type 1 repeat, cysteine-rich, and spacer domains) that mediate substrate recognition and extracellular matrix binding. Notably, the spacer domain harbors exosites essential for aggrecan binding and proteolytic activity [1] [6]. Under physiological conditions, ADAMTS-5 activity is tightly regulated by endogenous tissue inhibitor of metalloproteinase 3 and clearance via low-density lipoprotein receptor-related protein 1-mediated endocytosis [1].

Pathophysiological Role of ADAMTS-5 in Osteoarthritis Progression and Cartilage Homeostasis Disruption

Osteoarthritis pathogenesis involves the dysregulation of cartilage anabolic and catabolic processes, with ADAMTS-5 overexpression serving as a hallmark of early disease. Pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α), mechanical stress, and genetic polymorphisms converge to upregulate ADAMTS-5 expression via nuclear factor kappa-light-chain-enhancer of activated B cells, Runt-related transcription factor 2, and Yes-associated protein/Transcriptional coactivator with PDZ-binding motif signaling pathways [1] [7]. This overexpression disrupts cartilage homeostasis by accelerating aggrecan depletion, thereby exposing collagen fibrils to matrix metalloproteinase-mediated degradation. Elevated ADAMTS-5 activity correlates with increased aggrecan fragmentation products (e.g., ARGS neoepitope) in synovial fluid, serving as a biochemical marker of osteoarthritis severity [1] [3]. Furthermore, ADAMTS-5-mediated aggrecanolysis precedes collagen degradation, establishing it as an initiating factor in osteoarthritis progression. Beyond cartilage destruction, ADAMTS-5 fragments exhibit pro-inflammatory properties, creating a feed-forward loop that perpetuates joint inflammation and extracellular matrix catabolism [4] [7].

Table 1: Molecular Pathways Regulating ADAMTS-5 in Osteoarthritis

PathwayInducing FactorsEffect on ADAMTS-5Pathological Consequence
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B CellsInterleukin-1β, Tumor Necrosis Factor-αTranscriptional upregulationInflammation-mediated cartilage degradation
Runt-Related Transcription Factor 2Mechanical stress, Chondrocyte hypertrophyPromoter activationCartilage calcification and aggrecan loss
Transforming Growth Factor Beta/SMAD Family Member 3Transforming Growth Factor Beta overexpressionSuppression of microRNA-140Derepression of ADAMTS-5 translation
Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding MotifMechanical loadingEnhanced transcriptionMechanically driven extracellular matrix destruction

Validation of ADAMTS-5 as a Therapeutic Target Through Genetic and Pharmacological Studies

Genetic evidence robustly supports ADAMTS-5 as a therapeutic target. Single-nucleotide polymorphisms in the ADAMTS-5 gene associate with severe osteoarthritis susceptibility in European and Chinese populations [1]. Mice with catalytically inactive ADAMTS-5 exhibit near-complete protection against cartilage degradation in destabilization of the medial meniscus and inflammatory arthritis models, whereas ADAMTS-4 knockout mice show no comparable protection [4] [5]. Pharmacological validation includes monoclonal antibodies against ADAMTS-5 (e.g., GSK2394002), which penetrate cartilage, suppress aggrecanolysis in human osteoarthritis explants, and ameliorate histopathological and pain-related outcomes in preclinical models [4]. A significant 52-week clinical trial (ROCCELLA) targeting ADAMTS-5 with the small-molecule inhibitor S201086/GLPG1972 demonstrated effective suppression of serum ARGS neoepitope levels, confirming target engagement in humans. However, this reduction did not translate to significant structural or symptomatic benefits, highlighting complexities in clinical translation [3]. This discrepancy underscores the necessity for patient stratification based on ADAMTS-5 activity biomarkers and interventions in early disease stages before irreversible cartilage damage occurs.

Table 2: ADAMTS-5 Target Validation Studies

Study TypeKey Intervention/ModelMajor OutcomeReference
Genetic KnockoutADAMTS-5 null mice80–90% reduction in cartilage degradation vs. wild-type in osteoarthritis models [4] [5]
Monoclonal AntibodyGSK2394002 in human osteoarthritis explantsSustained suppression of ARGS release (>80% inhibition) [4]
Small-Molecule InhibitorS201086/GLPG1972 clinical trial (Phase 2)Dose-dependent ARGS reduction without structural improvement [3]
microRNA TherapymicroRNA-140 mimics in rat chondrocytesDownregulation of ADAMTS-5 expression via SMAD Family Member 3 inhibition [7]

Emergence of Small Molecule Inhibitors: Adamts-5-IN-3 in Context

Adamts-5-Inhibitor-3 (Adamts-5-IN-3) exemplifies a novel class of potent, selective aggrecanase inhibitors advancing beyond zinc-binding scaffolds. This compound (chemical name: 4b; CAS: 2688733-96-0) inhibits ADAMTS-5 and ADAMTS-4 with half-maximal inhibitory concentration values of 8 nanomolar and 12 nanomolar, respectively, as measured by aggrecanolysis assays [2] [6]. Its chemical structure features a glycoconjugated arylsulfonamide with β-N-acetyl-d-glucosamine, enabling a unique exosite-directed mechanism. Unlike traditional zinc-chelating inhibitors, Adamts-5-IN-3 binds a positively charged lysine cluster (lysine532–lysine533) at the interface of the disintegrin-like and metalloproteinase domains, disrupting substrate recognition without affecting catalytic zinc function [6]. This exosite inhibition confers exceptional selectivity; replacing the β-N-acetyl-d-glucosamine moiety with galactosamine or benzyl groups abolishes activity, confirming the critical role of carbohydrate-protein interactions [6]. In human cartilage explants, Adamts-5-IN-3 achieves 80% suppression of aggrecan degradation at 10 micromolar concentration, demonstrating translational relevance [6]. Its design overcomes limitations of earlier inhibitors by avoiding zinc coordination, thereby reducing off-target effects against matrix metalloproteinases and improving metabolic stability.

Table 3: Adamts-5-IN-3 Profile and Comparative Inhibitor Attributes

AttributeAdamts-5-IN-3Zinc-Binding InhibitorsMonoclonal Antibodies
Target SpecificityADAMTS-5 > ADAMTS-4 (8 nM vs. 12 nM)Broad metalloproteinase inhibitionExclusive ADAMTS-5 selectivity
MechanismExosite blockade (disintegrin-like domain)Catalytic zinc chelationAllosteric inhibition or epitope masking
Structural BasisGlycoconjugated arylsulfonamideHydroxamate/carboxylate zinc-binding groupsImmunoglobulin scaffold
Cartilage PenetrationHigh (low molecular weight)ModerateLimited by molecular size
Biomarker ModulationAggrecan fragment reduction (preclinical)Not consistently demonstratedRobust ARGS suppression in clinical trials

The development trajectory of Adamts-5-IN-3 illustrates a paradigm shift towards spatial interference with substrate binding rather than catalytic site blockade. This approach holds promise for overcoming the translational challenges observed with earlier agents by enabling precise disruption of pathological extracellular matrix degradation while preserving physiological metalloproteinase functions [3] [6].

Properties

Product Name

Adamts-5-IN-3

IUPAC Name

(5S)-5-cyclopropyl-5-[3-[(5R)-7,8-dichloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-3-oxopropyl]imidazolidine-2,4-dione

Molecular Formula

C20H23Cl2N3O3

Molecular Weight

424.3 g/mol

InChI

InChI=1S/C20H23Cl2N3O3/c1-11-10-25(7-5-12-8-15(21)16(22)9-14(11)12)17(26)4-6-20(13-2-3-13)18(27)23-19(28)24-20/h8-9,11,13H,2-7,10H2,1H3,(H2,23,24,27,28)/t11-,20-/m0/s1

InChI Key

LBFZDWQGADLLKS-YBTHPKLGSA-N

Canonical SMILES

CC1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4

Isomeric SMILES

C[C@H]1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.